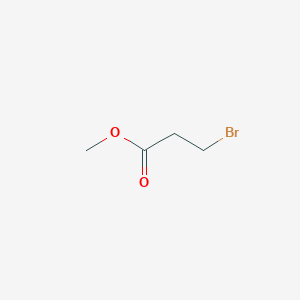

Methyl 3-bromopropanoate

Descripción general

Descripción

Methyl 3-bromopropanoate: is an organic compound with the molecular formula C4H7BrO2 . It is a slightly yellow liquid with a density of 1.53 g/mL at 25°C . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-bromopropanoate can be synthesized through the reaction of methyl acrylate with hydrobromic acid . The process involves adding 258g (3 mol) of dry methyl acrylate and 500 mL of anhydrous ether into a 1L flask equipped with a magnetic stirrer and a gas inlet tube. The mixture is cooled in an ice bath, and 245g (3.03 mol) of anhydrous hydrobromic acid is introduced. After the reaction is complete, the mixture is allowed to stand at room temperature for 24 hours. The ether is then removed by rotary evaporation, and the product is distilled under reduced pressure to yield methyl 3-bromopropionate with an 80% yield .

Industrial Production Methods: Industrial production methods for methyl 3-bromopropionate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in industrial reactors with appropriate safety measures.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-bromopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in methyl 3-bromopropionate can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) is used under reflux conditions.

Major Products:

Nucleophilic Substitution: Various substituted propionates.

Reduction: 3-bromopropanol.

Hydrolysis: 3-bromopropionic acid.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Methyl 3-bromopropanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the development of anti-inflammatory and analgesic drugs. Its reactivity allows for the formation of complex structures that are essential in medicinal chemistry.

Case Study: Synthesis of Spiroanellated γ-Lactones

- This compound has been utilized to synthesize spiroanellated γ-lactones, which are important in drug development due to their biological activity. The reaction conditions typically involve the use of catalysts and specific solvents to optimize yield and purity .

Organic Synthesis

In organic chemistry, this compound is frequently used for the preparation of esters and other derivatives. Its ability to facilitate the creation of complex molecules makes it invaluable in laboratory settings.

Data Table: Reactions Involving this compound

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Reaction with 2-Methyl-1H-benzimidazole | 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole | Not specified | Dry solvents, inert atmosphere |

| Synthesis of pinacols | Various pinacols | Varies | Typically involves Grignard reagents |

| Formation of oxaspiro compounds | 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones | Not specified | Specific catalysts and solvents |

Polymer Production

This compound is also employed in the production of specialty polymers. Its incorporation into polymer chains can enhance properties such as flexibility and durability, making it suitable for applications ranging from coatings to adhesives.

Case Study: Miktoarm Star Polymers

- Research has demonstrated that this compound can be used to synthesize miktoarm star polymers, which exhibit unique self-assembly properties and improved drug delivery capabilities. These polymers can encapsulate therapeutic agents like doxorubicin efficiently, showcasing their potential in biomedical applications .

Agricultural Chemicals

In agriculture, this compound plays a role in formulating agrochemicals such as pesticides and herbicides. Its chemical properties contribute to improved crop protection and yield.

Application Example: Pesticide Formulation

- The compound can be modified to create effective pesticide formulations that target specific pests while minimizing environmental impact.

Research and Development

This compound is a valuable reagent in both academic and industrial research settings. It is often used in studies involving reaction mechanisms and the development of new synthetic methodologies.

Research Insight: Mechanistic Studies

Mecanismo De Acción

The mechanism of action of methyl 3-bromopropionate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications in which methyl 3-bromopropionate is used.

Comparación Con Compuestos Similares

Methyl 2-bromopropionate: Similar in structure but with the bromine atom on the second carbon. It has different reactivity and applications.

Ethyl 3-bromopropionate: Similar structure with an ethyl group instead of a methyl group. It has slightly different physical properties and reactivity.

Methyl 3-chloropropionate: Similar structure with a chlorine atom instead of bromine. It has different reactivity due to the difference in halogen atoms.

Uniqueness: Methyl 3-bromopropanoate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the ester group. This makes it a versatile intermediate in organic synthesis, with applications in various fields, including chemistry, biology, and industry.

Actividad Biológica

Methyl 3-bromopropanoate (CAS No. 3395-91-3) is an organic compound with significant chemical properties and potential biological activities. This article explores its biological activity, synthesis applications, and relevant research findings.

- Molecular Formula : C₄H₇BrO₂

- Molecular Weight : 167.00 g/mol

- IUPAC Name : this compound

- PubChem CID : 76934

This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It has a boiling point of approximately 75°C and a density of 1.458 g/cm³ at 25°C .

1. Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial activities. The presence of bromine in the molecular structure enhances its potential effectiveness against various microbial strains. Studies have shown that brominated esters can inhibit the growth of bacteria and fungi, making them candidates for further exploration in antimicrobial applications .

2. Dehalogenation and Bioremediation

This compound can undergo dehalogenation, a process where the bromine atom is removed, leading to the formation of less toxic compounds. This reaction is catalyzed by specific enzymes such as haloalkanoate dehalogenases found in certain bacteria. These enzymes can convert halogenated compounds into hydroxyalkanoic acids, which are less harmful and can be utilized in bioremediation efforts to detoxify contaminated environments .

Synthesis Applications

This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules such as spiroanellated γ-lactones and pinacols. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and radical reactions, which are valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Case Study 2: Biodegradation Potential

In another study focusing on bioremediation, researchers investigated the degradation pathways of this compound by specific bacterial strains capable of utilizing halogenated compounds as carbon sources. The study found that these bacteria could effectively degrade this compound through dehalogenation processes.

Research Findings

Recent research has highlighted the structure-activity relationship (SAR) of methyl esters and their halogenated counterparts. The presence of halogens significantly affects their biological activity, including toxicity and reactivity towards enzymes involved in biodegradation processes .

Moreover, computational studies have suggested that this compound may interact with biological membranes due to its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties .

Q & A

Q. Basic: What are the primary synthetic routes for methyl 3-bromopropanoate, and how do their yields compare?

Methodological Answer:

The two most common routes involve:

- Route 1: Bromination of methyl acrylate using HBr or N-bromosuccinimide (NBS) under radical or light-initiated conditions, achieving ~97% yield .

- Route 2: Esterification of 3-bromopropanoic acid with methanol via acid catalysis (e.g., H₂SO₄), yielding ~82% .

For optimization, Route 1 is preferred for high yield but requires strict control of radical initiators. Route 2 may require excess methanol and prolonged reflux to drive esterification. Purity can be confirmed via GC-MS or ¹H NMR (δ ~3.7 ppm for methoxy group; δ ~3.5 ppm for CH₂Br) .

Q. Basic: What analytical techniques are critical for verifying this compound purity in synthetic workflows?

Methodological Answer:

- GC-MS: Monitors retention time and mass fragmentation (m/z 172 for [M]⁺, m/z 93 for CH₂Br⁺).

- ¹H/¹³C NMR: Key signals include δ 3.7 (s, OCH₃), δ 3.5 (t, CH₂Br), and δ 2.7 (t, CH₂COO) .

- FT-IR: Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Br bond (600–500 cm⁻¹).

Always cross-reference with spectral databases (e.g., NIST Chemistry WebBook) to rule out side products like unreacted acrylate or diesters .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves (tested against bromoesters), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation; vapor pressure data (if unavailable) should be estimated via Antoine equation.

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental release of brominated byproducts .

Q. Advanced: How do catalytic systems influence the homocoupling of this compound in sp³–sp³ bond formation?

Methodological Answer:

- Cobalt Catalysis: Using Co(acac)₂ with TPTZ ligand yields bisester products at 66% yield but requires anhydrous conditions and inert atmosphere .

- Nickel Catalysis: Modified Ni/TPTZ systems achieve 81% yield due to improved oxidative addition kinetics. Key variables include ligand basicity and solvent polarity (dioxane > THF) .

Optimization Tip: Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) and quantify yields via internal standard (e.g., triphenylmethane).

Q. Advanced: How does the spin density distribution of this compound affect its reactivity in radical reactions?

Methodological Answer:

Computational studies (DFT/B3LYP) show bromine’s electron-withdrawing effect localizes spin density on the β-carbon, favoring radical addition at the CH₂Br position. This contrasts with 2-bromopropanoate, where density shifts to the α-carbon .

Experimental Design: Use EPR spectroscopy to validate spin distribution under reaction conditions (e.g., AIBN-initiated polymerization).

Q. Advanced: How to resolve contradictions in reported yields for this compound syntheses?

Methodological Answer:

Discrepancies (e.g., 97% vs. 82% yields) arise from:

- Reagent Purity: Commercial 3-bromopropanoic acid may contain traces of water, reducing esterification efficiency .

- Side Reactions: Radical inhibitors (e.g., BHT) in methyl acrylate can suppress bromination in Route 1.

Mitigation: Pre-dry reagents (molecular sieves) and characterize starting materials via Karl Fischer titration .

Q. Advanced: What role does this compound play in synthesizing heterocyclic drug intermediates?

Methodological Answer:

It serves as a C3 alkylating agent in:

- Benzoxazepinones: Reacts with pyridyl amines under Ullmann conditions (CuI, K₂CO₃, 120°C) to form fused heterocycles. Optimize ligand (e.g., DMEDA) to suppress β-hydride elimination .

- Prodrug Synthesis: Bromoester derivatives are hydrolyzed in vivo to release bioactive acids. Stability studies (pH 7.4 buffer, 37°C) confirm half-life >24 hrs .

Q. Advanced: How to evaluate this compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies (40–60°C, 1 week) and monitor via ¹H NMR for ester hydrolysis (appearance of CH₂COOH at δ 2.3 ppm).

- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy (λ 250–300 nm) detects photolytic bromine release.

- Moisture Tolerance: Karl Fischer titration quantifies water uptake; <0.1% w/w is critical for long-term stability .

Propiedades

IUPAC Name |

methyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVIFKPZOGBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063010 | |

| Record name | Methyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-91-3 | |

| Record name | Methyl 3-bromopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-bromopropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-BROMOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y803CH1P4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.